molecular formula C6H14N2O2S2 B1518985 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine CAS No. 1042653-08-6

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine

Cat. No. B1518985
M. Wt: 210.3 g/mol
InChI Key: ICFWGJBTDZZGRW-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine, also known as 2-TMS-E, is a heterocyclic amine compound that has a variety of applications in both scientific research and industrial processes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is highly reactive and can be used in a variety of reactions, such as nucleophilic substitution and cyclization reactions. 2-TMS-E is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of bioactive compounds.

Scientific Research Applications

Catalysis and Synthesis

Thiomorpholine derivatives, including structures related to "2-(Thiomorpholine-4-sulfonyl)ethan-1-amine," have been synthesized through various catalytic and synthetic methods. For instance, boric acid/glycerol has been used as an efficient catalyst for the synthesis of thiomorpholine 1,1-dioxides through the double Michael addition reaction of aromatic amines to divinyl sulfone in water. This reaction is notable for its simplicity, green chemistry aspects, and the ability to yield good to excellent product yields (Halimehjnai et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts has been explored. These nitrogen-containing heterocycles are crucial pharmacophores in medicinal chemistry. The use of vinyl sulfonium salts allows for efficient synthesis of these compounds in high yield, demonstrating the utility of soft electrophiles in minimizing side reactions and enhancing cyclization efficiencies (Yar et al., 2008).

Green Chemistry Approaches

In another study, 1,2-cyclic sulfamidates were utilized as versatile precursors for the synthesis of thiomorpholines and piperazines. This method involves regiospecific nucleophilic displacement followed by lactamization, highlighting an approach to synthesizing heterocyclic compounds through environmentally friendly processes (Williams et al., 2003).

Novel Synthetic Routes

Additionally, the synthesis of N,S-acetals through the redox-neutral α-sulfenylation of secondary amines has been reported. This process, applicable to a wide range of amines, underscores the potential for developing new synthetic routes to functionally diverse molecules (Jarvis et al., 2014).

Mechanistic Insights

Research has also provided insights into the mechanistic aspects of reactions involving thiomorpholine derivatives. For example, studies on the modulation of amine basicity by phenylsulfone and phenylthio groups have shed light on the electron-withdrawing effects of these groups and their impact on the basicity of nearby functional groups, which is critical for understanding reaction dynamics and designing new compounds (Martin et al., 2007).

properties

IUPAC Name

2-thiomorpholin-4-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S2/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWGJBTDZZGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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